Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- is a complex organic compound with the molecular formula C28H24. This compound is known for its unique structure, which includes multiple fused aromatic rings and methyl groups. It has a molecular weight of 360.49 g/mol .
Vorbereitungsmethoden
The synthesis of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves several steps. One common method includes the addition of lithium (triisopropylsilyl)acetylide followed by reductive dearomatization with SnCl2 . This process yields the fully conjugated compound in good overall yield. Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reductive reactions can be performed using reagents like SnCl2 to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to interact with different biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- can be compared with other similar compounds such as:
Indeno[1,2-b]fluorene: Similar structure but lacks the tetramethyl groups.
Benzo[g]indeno[1,2-b]fluorene: Another similar compound with slight structural variations.
Indeno[2,1-c]fluorene: Different arrangement of the fused rings.
These comparisons highlight the uniqueness of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- in terms of its specific structural features and chemical properties.
Eigenschaften
Molekularformel |
C28H24 |
---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene |
InChI |
InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3 |
InChI-Schlüssel |
XPFCISUAUMFZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C4=C1C=C5C6=CC=CC=C6C(C5=C4)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.